molecular formula C14H17NO4 B14048275 (E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14048275
M. Wt: 263.29 g/mol
InChI Key: DEZQXTLJTHFTAN-UHFFFAOYSA-N
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Description

(E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound is characterized by the presence of an amino group, an ethoxy group, and an oxopropyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method is the condensation of 2-amino-6-(3-ethoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired acrylic acid derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium tert-butoxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the phenyl ring.

    Reduction: Alcohol derivatives of the oxopropyl group.

    Substitution: Various substituted phenylacrylic acids depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the acrylic acid moiety can participate in Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-Amino-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
  • (E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)propionic acid
  • (E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)butyric acid

Uniqueness

(E)-3-(2-Amino-6-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an acrylic acid moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-[2-amino-6-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H17NO4/c1-2-19-14(18)9-6-10-4-3-5-12(15)11(10)7-8-13(16)17/h3-5,7-8H,2,6,9,15H2,1H3,(H,16,17)

InChI Key

DEZQXTLJTHFTAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C(=CC=C1)N)C=CC(=O)O

Origin of Product

United States

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